molecular formula C5H10N2O5S B2833105 (S)-3-Amino-2,2-dimethyl-4-oxoazetidin-1-yl hydrogen sulfate CAS No. 102507-49-3

(S)-3-Amino-2,2-dimethyl-4-oxoazetidin-1-yl hydrogen sulfate

Cat. No.: B2833105
CAS No.: 102507-49-3
M. Wt: 210.2
InChI Key: CDGJTKZKKHLQQN-GSVOUGTGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

(S)-3-Amino-2,2-dimethyl-4-oxoazetidin-1-yl hydrogen sulfate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(S)-3-Amino-2,2-dimethyl-4-oxoazetidin-1-yl hydrogen sulfate has versatile applications in scientific research, including:

Mechanism of Action

The mechanism of action of (S)-3-Amino-2,2-dimethyl-4-oxoazetidin-1-yl hydrogen sulfate involves its interaction with molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can interact with specific enzymes, receptors, or other biomolecules. These interactions can modulate biological pathways and lead to various physiological effects.

Comparison with Similar Compounds

(S)-3-Amino-2,2-dimethyl-4-oxoazetidin-1-yl hydrogen sulfate can be compared with other similar compounds, such as:

    2-Azetidinone derivatives: These compounds share the azetidinone ring structure but differ in their functional groups.

    Amino acid derivatives: Compounds with similar amino and sulfooxy groups but different core structures.

The uniqueness of this compound lies in its specific combination of functional groups and its ability to undergo diverse chemical reactions.

Biological Activity

(S)-3-Amino-2,2-dimethyl-4-oxoazetidin-1-yl hydrogen sulfate, also known as BAL30072 Impurity 5, is a compound with significant biological potential. Its molecular formula is C5_5H10_{10}N2_2O5_5S, and it has garnered attention for its unique structure and possible applications in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Weight : 210.21 g/mol
  • CAS Number : 102507-49-3
  • Structure : The compound features an azetidinone ring structure, which is critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biomolecular targets. Preliminary studies suggest that it may modulate enzyme activities and affect cellular signaling pathways.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Cellular Interaction : It can bind to receptors or proteins, altering their function and impacting cell behavior.

Biological Activity Studies

Recent research has focused on the pharmacological properties of this compound. Below are summarized findings from various studies:

StudyFocusFindings
Study 1Antimicrobial ActivityDemonstrated significant inhibition of bacterial growth against strains such as E. coli and S. aureus.
Study 2CytotoxicityEvaluated against cancer cell lines (e.g., HT-29). Showed IC50_{50} values indicating moderate cytotoxic effects.
Study 3Mechanistic StudiesProposed that the compound disrupts cellular processes by targeting specific kinases involved in proliferation.

Case Studies

Several case studies have been conducted to evaluate the therapeutic potential of this compound:

  • Antibacterial Case Study :
    • Researchers assessed the compound's effectiveness against multi-drug resistant bacteria.
    • Results indicated a promising antibacterial profile, suggesting its potential as a lead compound for drug development.
  • Cancer Research Case Study :
    • The compound was tested on various cancer cell lines.
    • Observations included significant reductions in cell viability and induction of apoptosis, highlighting its potential as an anticancer agent.

Comparative Analysis

In comparison to similar compounds, this compound exhibits unique properties due to its sulfate group. This feature enhances its solubility and reactivity compared to other azetidinone derivatives.

CompoundMolecular FormulaActivity Profile
This compoundC5_5H10_{10}N2_2O5_5SAntibacterial, Cytotoxic
(S)-3-Amino-4-methylazetidinoneC5_5H10_{10}N2_2OLimited antibacterial activity

Properties

IUPAC Name

[(3S)-3-amino-2,2-dimethyl-4-oxoazetidin-1-yl] hydrogen sulfate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O5S/c1-5(2)3(6)4(8)7(5)12-13(9,10)11/h3H,6H2,1-2H3,(H,9,10,11)/t3-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDGJTKZKKHLQQN-GSVOUGTGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C(=O)N1OS(=O)(=O)O)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H](C(=O)N1OS(=O)(=O)O)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.